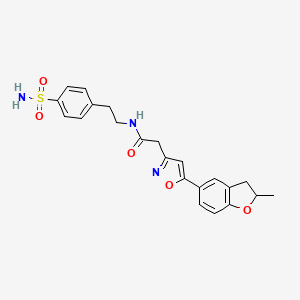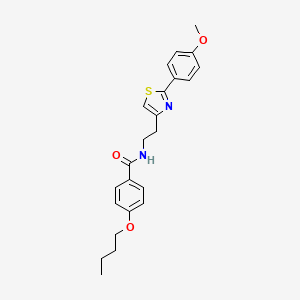
2-(Benzyloxy)-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Benzyloxy)-5-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C14H11F3O2 . It has a molecular weight of 268.24 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H11F3O2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 .Scientific Research Applications
Synthesis and Spectroelectrochemical Properties
2-(Benzyloxy)-5-(trifluoromethyl)phenol has been utilized in the synthesis of new compounds and phthalocyanines, which are studied for their electrochemical and spectroelectrochemical properties. These properties are essential in fields like electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Benzylic C-H Trifluoromethylation
This compound is involved in the trifluoromethylation of phenol derivatives, demonstrating its utility in selective chemical synthesis processes. The method has applications in synthesizing potent enzyme inhibitors (Egami et al., 2015).
Catalytic Hydroxylation of Benzene
The compound plays a role in the hydroxylation of benzene to phenol, catalyzed by various metal complexes. This is important in the chemical industry for producing phenol from benzene, a process with both industrial and medical applications (Yamada et al., 2015).
Photophysical Characteristics
This compound derivatives have been synthesized and studied for their photophysical properties. These studies are relevant in the field of material science, particularly for understanding the properties of fluorescent compounds (Padalkar et al., 2011).
Hydrodeoxygenation of Phenol
The compound is researched in the hydrodeoxygenation of phenol over various catalysts. This is significant in refining processes, where the deoxygenation of phenol to simpler hydrocarbons is a key step (Barrios et al., 2018).
Synthesis of Functionalized Benzo[b]furans
It is also involved in the synthesis of functionalized benzo[b]furans via oxidative cyclization. This synthesis is important in the development of new pharmaceutical compounds and other organic materials (Rehan et al., 2017).
Hydrogen Bonding Studies
Studies on the hydrogen bonding in compounds similar to this compound provide insights into the molecular geometry and interactions crucial for understanding chemical behavior (Kovács & Hargittai, 1998).
Intramolecular Acylation
This compound is utilized in intramolecular acylation processes, which are key in synthesizing various pharmacologically active alkaloids (Ishii et al., 1987).
Alternating Copolymerization
It finds application in the alternating copolymerization of CO2 and cyclohexene oxide, showing its relevance in polymer science and environmental chemistry (Yao et al., 2021).
Benzylation of Alcohols
This compound is used in the benzylation of alcohols, demonstrating its utility in organic synthesis and chemical transformations (Poon & Dudley, 2006).
Properties
IUPAC Name |
2-phenylmethoxy-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJYCUBASVWZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
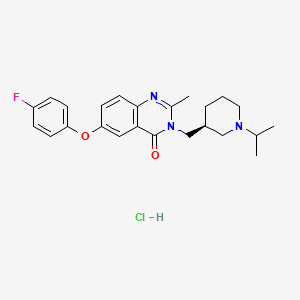

![3-((5-((4-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2433920.png)

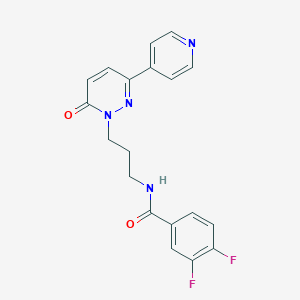
![3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2433925.png)
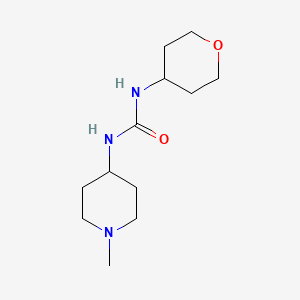

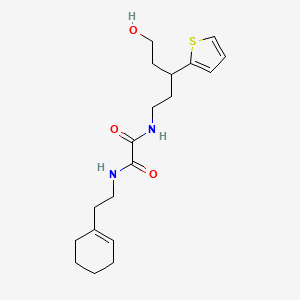
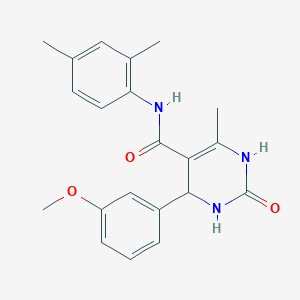
![4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2433935.png)

